molecular formula C12H15FN2O2 B1466349 (3-Fluoropyridin-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone CAS No. 1478066-81-7

(3-Fluoropyridin-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone

Cat. No.: B1466349
CAS No.: 1478066-81-7
M. Wt: 238.26 g/mol
InChI Key: RHYBMCFVXAUFCK-UHFFFAOYSA-N
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Description

(3-Fluoropyridin-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone is a complex organic compound that features a fluoropyridine moiety and a hydroxymethyl piperidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoropyridin-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the fluoropyridine derivative and introduce the piperidine moiety through nucleophilic substitution reactions. The hydroxymethyl group can be introduced via reduction reactions using appropriate reducing agents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent reaction conditions to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoropyridin-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(3-Fluoropyridin-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Fluoropyridin-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes or receptors, while the piperidine group may enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloropyridin-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone
  • (3-Bromopyridin-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone
  • (3-Methylpyridin-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone

Uniqueness

(3-Fluoropyridin-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and improve its interaction with biological targets compared to other halogenated or non-halogenated analogs.

Properties

IUPAC Name

(3-fluoropyridin-4-yl)-[3-(hydroxymethyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2/c13-11-6-14-4-3-10(11)12(17)15-5-1-2-9(7-15)8-16/h3-4,6,9,16H,1-2,5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYBMCFVXAUFCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C(C=NC=C2)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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